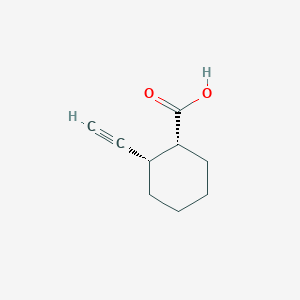
cis-2-Ethynylcyclohexane-1-carboxylic acid
Descripción general
Descripción
cis-2-Ethynylcyclohexane-1-carboxylic acid: is an organic compound characterized by a cyclohexane ring with an ethynyl group (C≡CH) attached to the second carbon and a carboxylic acid group (COOH) attached to the first carbon
Synthetic Routes and Reaction Conditions:
Hydration of Alkynes: One common synthetic route involves the hydration of an alkyne precursor. The ethynyl group can be introduced through a hydration reaction, often catalyzed by mercury (II) sulfate, leading to the formation of the cyclohexane ring.
Hydroboration-Oxidation: Another method is hydroboration-oxidation, where borane (BH3) adds to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) to yield the carboxylic acid group.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing these reactions for scalability, ensuring high yield and purity of the final product. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions, often using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes, using reagents like lithium aluminium hydride (LiAlH4).
Substitution: Substitution reactions can occur at the ethynyl group, involving halogenation or other electrophilic additions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other strong oxidizers.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), Lewis acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or carbon dioxide (CO2).
Reduction: Alcohols, aldehydes.
Substitution: Halogenated compounds, alcohols.
Aplicaciones Científicas De Investigación
Chemistry: cis-2-Ethynylcyclohexane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for bioactive compounds, potentially influencing biological pathways and processes. Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Industry: Its applications extend to material science, where it can be used in the development of new polymers and coatings.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, the carboxylic acid group can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in conjugation reactions, influencing the compound's biological activity.
Comparación Con Compuestos Similares
trans-2-Ethynylcyclohexane-1-carboxylic acid: The trans isomer has a different spatial arrangement, leading to distinct chemical and physical properties.
Cyclohexane-1-carboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.
Propiedades
IUPAC Name |
(1R,2S)-2-ethynylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,7-8H,3-6H2,(H,10,11)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLBVCGPCWUMQL-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CCCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















